molecular formula C7H15ClN2O B1531080 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride CAS No. 1240526-30-0

1-amino-N-methylcyclopentane-1-carboxamide hydrochloride

Cat. No.: B1531080
CAS No.: 1240526-30-0
M. Wt: 178.66 g/mol
InChI Key: GWEACORCOKUAGH-UHFFFAOYSA-N
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Description

1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is an organic compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is a hydrochloride salt form of 1-amino-N-methylcyclopentane-1-carboxamide, which is a derivative of cyclopentane. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride typically involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanone. This intermediate is then subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride to yield 1-amino-N-methylcyclopentane-1-carboxamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-methylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-amino-N-methylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is an organic compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H15ClN2O
  • Molecular Weight : 178.66 g/mol

This compound features an amino group, a methyl group on the cyclopentane ring, and a carboxamide functional group, which contribute to its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can:

  • Bind to Enzymes : Modulating their activity through competitive inhibition or allosteric regulation.
  • Engage with Receptors : Potentially influencing signaling pathways related to various physiological processes .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Investigations into its role in neurobiology have shown promise in protecting neuronal cells from oxidative stress .
  • Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug development for various therapeutic areas .

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundAntimicrobial, Neuroprotective
1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochlorideSignificant receptor affinity
1-Amino-N-cyclopropylcyclopentane-1-carboxamideEnhanced interaction with enzymes

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotection in Cell Cultures

In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with this compound led to a marked reduction in cell death and oxidative damage markers, highlighting its potential for neuroprotective therapies.

Properties

IUPAC Name

1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEACORCOKUAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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